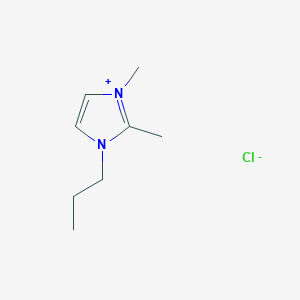

1,2-Dimethyl-3-propylimidazolium chloride

Description

Significance of Ionic Liquids in Modern Chemistry and Engineering

Ionic liquids (ILs) are a class of salts that are in a liquid state at or near room temperature, conventionally defined as having melting points below 100 °C. Unlike conventional molecular solvents, ILs are composed entirely of ions. This unique composition imparts a distinct set of physicochemical properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows. These characteristics have positioned ionic liquids as promising "green solvents," offering alternatives to volatile organic compounds (VOCs) that pose environmental and safety hazards.

In chemistry and engineering, the applications for ILs are extensive and varied. They are utilized as solvents and catalysts in organic synthesis, electrolytes in electrochemical devices like batteries and supercapacitors, and as specialized fluids in separation processes and lubrication. electrochem.org Their non-volatile nature makes them particularly suitable for high-temperature applications or use in high-vacuum environments. The ability to function as both a solvent and a catalyst can streamline chemical processes, avoiding the need for additional, potentially toxic catalysts. 122.114.159

Overview of Imidazolium (B1220033) Cation Architectures and Their Tunability

Among the diverse families of ionic liquids, those based on the imidazolium cation are the most widely studied. The popularity of the imidazolium framework stems from its high degree of tunability. The physicochemical properties of an imidazolium-based IL can be precisely controlled by modifying the chemical substituents at various positions on the heterocyclic ring.

The structure of the imidazolium cation offers several sites for modification:

N1 and N3 Positions: The two nitrogen atoms are typically substituted with alkyl or functionalized side chains. The length and nature of these chains significantly influence properties such as viscosity, density, and miscibility with other solvents. nih.gov

C2, C4, and C5 Positions: The carbon atoms of the imidazolium ring can also be substituted. The hydrogen atom at the C2 position is the most acidic and its replacement with an alkyl group, such as a methyl group, is a key strategy to enhance the cation's stability. nih.govrsc.org This "blocking" of the C2 position prevents deprotonation that can lead to the formation of a reactive N-heterocyclic carbene (NHC), thereby improving the IL's chemical and thermal stability. nih.govrsc.org Modifications at the C4 and C5 positions also influence the cation's properties and interactions. beilstein-journals.org

This modular approach allows for the rational design of "task-specific" ionic liquids, where the cation and anion are chosen to optimize performance for a particular application, be it catalysis, electrodeposition, or biomass processing. nih.govbeilstein-journals.org

Specific Research Interest in 1,2-Dimethyl-3-propylimidazolium Chloride

This compound, also known as [DMPIm]Cl, is an imidazolium-based ionic liquid with the chemical formula C₈H₁₅ClN₂. 122.114.159 Research interest in this specific compound arises from the combined advantages of its cation structure and the properties of the chloride anion.

The 1,2-dimethyl-3-propylimidazolium ([DMPIm]) cation possesses two key features: a propyl group at the N3 position and, critically, a methyl group at the C2 position. This C2-methylation enhances the cation's stability against decomposition and reduction, a significant advantage in electrochemical applications where it improves the usable potential window. nih.govrsc.orgaminer.cn This increased stability makes it a valuable component for electrolytes in energy storage systems. For instance, [DMPIm]Cl has been investigated as a component in mixed ionic liquid electrolytes with aluminum chloride for use in dual-ion batteries. tmu.edu.tw

The chloride (Cl⁻) anion is a small, highly effective hydrogen bond acceptor. This property is crucial for disrupting the extensive hydrogen-bonding networks found in biopolymers. mdpi.com Consequently, imidazolium chlorides are among the most effective solvents for cellulose (B213188), a crystalline and recalcitrant biopolymer. researchgate.netresearchgate.net While research has often highlighted ILs with even-numbered alkyl chains, studies on the closely related 1-propyl-3-methylimidazolium chloride have demonstrated its ability to decrease the crystallinity index of cellulose, confirming its utility in biomass processing. mdpi.com The combination of the stable [DMPIm] cation with the effective Cl⁻ anion makes this compound a compound of significant interest for the dissolution and processing of cellulose under controlled conditions. mdpi.comrsc.org

Data Tables

Physicochemical Properties of 1,2-Dimethyl-3-propylimidazolium Salts

This table provides a comparative overview of the physical and chemical properties of this compound and its analogues with different anions.

| Property | This compound | 1,2-Dimethyl-3-propylimidazolium bromide | 1,2-Dimethyl-3-propylimidazolium iodide | 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide |

| CAS Number | 98892-74-1 122.114.159bldpharm.com | 107937-17-7 roco.global | 218151-78-1 nih.govkoeichem.com | 169051-76-7 sigmaaldrich.com |

| Molecular Formula | C₈H₁₅ClN₂ 122.114.159 | C₈H₁₅BrN₂ roco.global | C₈H₁₅IN₂ nih.gov | C₁₀H₁₅F₆N₃O₄S₂ sigmaaldrich.com |

| Molecular Weight | 174.67 g/mol 122.114.159 | 219.12 g/mol roco.global | 266.12 g/mol nih.gov | 419.36 g/mol sigmaaldrich.com |

| Melting Point | Not available | 120 °C roco.global | Not available | 15 °C sigmaaldrich.com |

| Density | Not available | 1.234 g/cm³ roco.global | Not available | 1.436 g/mL (at 25 °C) sigmaaldrich.com |

| Appearance | White to off-white solid | Not available | Powder or crystals | Liquid |

Synthesis of this compound

The synthesis of this compound is typically achieved through a direct quaternization reaction.

| Step | Description | Reactants | Product |

| 1 | Quaternization | The nitrogen atom at the 3-position of the 1,2-dimethylimidazole (B154445) ring acts as a nucleophile, attacking the electrophilic carbon of 1-chloropropane. This forms a new carbon-nitrogen bond and imparts a positive charge on the imidazolium ring, with chloride as the counter-anion. mdpi.comresearchgate.net | 1,2-dimethylimidazole, 1-chloropropane |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-dimethyl-3-propylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.ClH/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIJIFAYAIXTGP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548430 | |

| Record name | 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98892-74-1 | |

| Record name | 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1,2 Dimethyl 3 Propylimidazolium Chloride

Quaternization Reactions for Imidazolium (B1220033) Salt Synthesis

Quaternization stands as a fundamental and widely employed method for the synthesis of imidazolium salts. researchgate.net This type of reaction involves the nucleophilic attack of a nitrogen atom on an alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged imidazolium cation. mdpi.com The properties of the resulting ionic liquid, such as melting point and viscosity, are highly dependent on the nature of the alkyl substituents and the counter-anion. researchgate.net

The most direct route for synthesizing 1,2-dimethyl-3-propylimidazolium chloride is the N-alkylation of 1,2-dimethylimidazole (B154445) with a propylating agent, specifically propyl chloride. In this SN2 reaction, the lone pair of electrons on the N-3 nitrogen of the 1,2-dimethylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the propyl chloride. This results in the displacement of the chloride ion, which then becomes the counter-anion to the newly formed 1,2-dimethyl-3-propylimidazolium cation.

A typical one-step synthesis involves charging a reaction vessel with 1,2-dimethylimidazole and propyl chloride, often in the presence of a suitable solvent. mdpi.com The reaction scheme is illustrated below:

Figure 1: Synthesis of this compound.

This method is analogous to the synthesis of similar imidazolium chlorides, such as 1-propyl-3-methylimidazolium chloride, which is prepared by reacting 1-methylimidazole (B24206) with 1-chloropropane. mdpi.com

To maximize the yield and purity of this compound while minimizing reaction time and by-product formation, careful optimization of several reaction parameters is essential.

The choice of solvent significantly influences reaction kinetics and product yield. nano-ntp.com For quaternization reactions, polar aprotic solvents are generally preferred as they can stabilize the charged transition state and resulting ionic product without interfering with the nucleophile. nano-ntp.comacs.org

Anhydrous Acetonitrile: This is a commonly used solvent for the synthesis of imidazolium chlorides. mdpi.com Its polarity aids in dissolving the reactants and the ionic liquid product. Using anhydrous conditions is crucial, as the presence of water can lead to side reactions and complicate product purification.

Other Solvents: Other solvents like toluene (B28343) and dimethylformamide (DMF) have also been used in similar imidazolium salt syntheses. mdpi.comnano-ntp.com The selection often depends on the specific reactants and the desired reaction temperature.

Atmosphere Control: Performing the reaction under an inert atmosphere, such as dry nitrogen or argon, is a standard practice. This prevents the introduction of atmospheric moisture, which could react with the starting materials or affect the purity of the final product.

The stoichiometry of the reactants is a critical factor in achieving high conversion and yield.

Equimolar Ratios: In many reported syntheses of similar ionic liquids, a close to equimolar ratio (1:1) of the imidazole (B134444) substrate and the alkylating agent is used. mdpi.com

Slight Excess of Alkylating Agent: Occasionally, a slight excess (e.g., 1.1 equivalents) of the alkyl halide is employed to ensure the complete consumption of the more valuable imidazole starting material. mdpi.com However, this can necessitate more rigorous purification to remove the unreacted alkyl halide.

A study on the synthesis of 1-propyl-3-methylimidazolium chloride utilized a molar ratio of 1:1 for 1-methylimidazole and 1-chloropropane, which resulted in a successful reaction. mdpi.com

Table 1: Stoichiometric Ratios in Imidazolium Salt Synthesis

| Imidazole Derivative | Alkylating Agent | Molar Ratio (Imidazole:Alkyl Halide) | Reference |

|---|---|---|---|

| 1-Methylimidazole | 1-Chloropropane | 1:1 | mdpi.com |

| 1-Hexylimidazole | Appropriate Alkyl Halide | 1:1.1 | mdpi.com |

Temperature and reaction time are interdependent parameters that must be optimized to drive the reaction to completion efficiently.

Conventional Heating: Reactions are often conducted at elevated temperatures to increase the reaction rate. For the synthesis of 1-propyl-3-methylimidazolium chloride in acetonitrile, the mixture was stirred under reflux at 90 °C for 24 hours. mdpi.com Other syntheses have used temperatures around 80 °C for 18 hours. mdpi.com

Microwave Irradiation: An alternative to conventional heating is microwave-assisted synthesis, which can dramatically reduce reaction times. mdpi.comrsc.org For instance, the synthesis of 1-methyl-3-propylimidazolium chloride under microwave irradiation at 170 °C was completed in just 9 minutes with a 95% yield. rsc.org

Table 2: Example Reaction Conditions for Imidazolium Chloride Synthesis

| Heating Method | Temperature (°C) | Duration | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional (Reflux) | 90 | 24 hours | Not specified | mdpi.com |

| Conventional (Stirring) | 80 | 18 hours | Not specified | mdpi.com |

| Microwave Irradiation | 170 | 9 minutes | 95 | rsc.org |

Monitoring the progress of the reaction is essential to determine the point of completion and to prevent the formation of degradation products from prolonged heating. Thin-Layer Chromatography (TLC) is a rapid and effective technique for this purpose. libretexts.orgthieme.de

The process involves periodically taking a small sample (aliquot) from the reaction mixture and spotting it on a TLC plate. libretexts.org A typical TLC analysis for reaction monitoring includes three lanes:

Reactant Lane: A spot of the starting material (1,2-dimethylimidazole).

Co-spot Lane: A spot where both the starting material and the reaction mixture are applied. rochester.edu This helps to confirm the identity of the reactant spot within the mixture.

Reaction Mixture Lane: A spot of the aliquot from the reaction. libretexts.org

As the reaction proceeds, the spot corresponding to the starting material (1,2-dimethylimidazole) in the reaction mixture lane will diminish in intensity, while a new, more polar spot corresponding to the ionic liquid product will appear and intensify. The product, being a salt, typically has a much lower Rf value (retention factor) than the neutral starting material. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

Optimization of Reaction Parameters

Post-Synthetic Purification and Isolation Strategies

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, by-products, and residual solvents. The removal of these impurities is crucial for its application in various fields. The purification of ionic liquids (ILs) is a critical step that ensures their performance and predictability in chemical processes. A variety of techniques have been developed and optimized for the purification of ILs, ranging from simple precipitation to advanced separation methodologies.

Precipitation Techniques

Precipitation is a purification method that can be employed to isolate the desired ionic liquid from impurities or to remove unwanted by-products from the IL solution. This can be achieved by altering the solvent composition to decrease the solubility of the target compound or the impurities, leading to their precipitation out of the solution.

For instance, in the context of purifying ILs, crystallization, a form of precipitation, can be utilized to obtain high-purity products. nih.govacs.org The process involves dissolving the crude ionic liquid in a suitable solvent and then changing the conditions, such as temperature or solvent composition, to induce crystallization of the pure IL, leaving impurities behind in the mother liquor.

Another related technique is the induced-precipitation of complexes. For example, in some applications, an IL might be used to extract a target molecule, and the resulting complex can be precipitated by changing the solution's pH or by adding a specific reagent. mdpi.com While not a direct purification of the IL itself, this demonstrates the principle of using precipitation within a process involving ionic liquids. The choice of solvent and anti-solvent is critical in achieving efficient separation through precipitation.

Advanced Separation and Purification Methods for Ionic Liquids

Due to the unique physicochemical properties of ionic liquids, such as their negligible vapor pressure and high thermal stability, a range of advanced separation techniques have been adapted and developed for their purification. rsc.org

Distillation is a widely used method for separating liquid mixtures based on differences in volatility. nih.gov Although ionic liquids are known for their extremely low vapor pressure, distillation can be employed in several ways for their purification. nih.govrsc.orgrsc.org For instance, volatile impurities or unreacted starting materials can be removed from the non-volatile ionic liquid via distillation. In some cases, certain ionic liquids can be distilled under high vacuum and high temperatures without significant decomposition. nist.gov A study on 1-alkyl-3-methylimidazolium salts demonstrated their successful distillation, indicating the feasibility of this method for specific classes of ILs. nist.gov Molecular distillation, which is suitable for thermally sensitive compounds, has also been applied to the recovery of ionic liquids. nih.gov

Phase separation is another key protocol, often utilized in conjunction with extraction methods. Aqueous two-phase systems (ATPS) have been developed for the recovery of hydrophilic ionic liquids. nih.govrsc.org In these systems, two immiscible aqueous phases are formed, and the ionic liquid partitions preferentially into one phase, allowing for its separation from contaminants that remain in the other phase. nih.govmdpi.com

Liquid-liquid extraction is a highly effective and commonly employed method for the purification of ionic liquids. nih.govrsc.org This technique relies on the differential solubility of the ionic liquid and its impurities between two immiscible liquid phases. rsc.org The choice of extraction solvent is paramount and depends on the nature of the ionic liquid and the impurities to be removed.

Common solvents used for the extraction of impurities from ionic liquids include water and various organic solvents such as ethyl acetate, diethyl ether, and toluene. nih.govrsc.org For hydrophobic ionic liquids, hydrophilic impurities can be removed by washing with water. rsc.org Conversely, for hydrophilic ILs, organic solvents can be used to extract nonpolar impurities.

A specific protocol for the purification of a related compound, 1,2-dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide ([DMPIm][NTf2]), involved a liquid-liquid extraction step. mdpi.com After desorption from an ion exchange column, the collected effluent was reconstituted in chloroform (B151607) and washed with water to yield the pure ionic liquid. mdpi.com This highlights the practical application of liquid-liquid extraction in achieving high-purity ionic liquids.

Table 1: Overview of Liquid-Liquid Extraction Strategies for Ionic Liquid Purification

| Extraction Type | Target Ionic Liquid | Impurities Removed | Extraction Solvent(s) | Reference |

|---|---|---|---|---|

| Water Washing | Hydrophobic ILs | Hydrophilic solutes | Water | rsc.org |

| Organic Solvent Extraction | Hydrophilic ILs | Hydrophobic solutes | Ethyl acetate, diethyl ether, toluene, hexane | rsc.org |

| Post-Desorption Purification | 1,2-dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide | Residual salts and polar impurities | Chloroform and Water | mdpi.com |

Membrane-based separation has emerged as a promising technology for the purification and recovery of ionic liquids, offering advantages such as energy efficiency and continuous operation. nih.govrsc.org These methods involve the use of a semi-permeable membrane that allows for the selective transport of either the ionic liquid or the impurities. rsc.org

Several types of ionic liquid membranes (ILMs) have been developed, including:

Supported Ionic Liquid Membranes (SILMs): In SILMs, a porous support is impregnated with an ionic liquid. rsc.orgrsc.org The separation occurs as components of a feed stream selectively dissolve in and diffuse through the IL phase contained within the pores.

Poly(ionic liquid) Membranes (PILMs): PILMs are solid membranes fabricated from polymerized ionic liquids. rsc.orgmdpi.com These membranes offer improved stability compared to SILMs as the ionic liquid is covalently bonded to the polymer backbone, preventing its leaching. mdpi.com

These membrane systems can be used in various configurations, such as microfiltration, ultrafiltration, and nanofiltration, depending on the size of the species to be separated. mdpi.com The design and choice of the membrane material are crucial for achieving high selectivity and flux.

Adsorption is a robust and non-destructive technique for removing impurities from ionic liquid solutions. nih.govrsc.org The process involves contacting the IL solution with a solid adsorbent material that has a high affinity for the impurities. Activated carbon is a widely used adsorbent due to its high surface area and ability to adsorb a wide range of organic molecules. rsc.orgnih.gov The effectiveness of adsorption can be influenced by the properties of both the ionic liquid (e.g., hydrophobicity) and the adsorbent. rsc.org

Ion exchange is a particularly effective method for purifying ionic liquids, especially for removing ionic impurities. nih.govapplexion.com This process utilizes ion exchange resins, which are polymers with charged functional groups that can exchange their mobile ions for ions of similar charge from the surrounding solution. applexion.com

A notable study demonstrated the successful recycling of 1,2-dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide ([DMPIm][NTf2]) using a combined cation and anion exchange adsorption-desorption method. mdpi.com This process involved the following steps:

Adsorption: The ionic liquid solution containing neutral impurities was passed through a column packed with both cation and anion exchange resins. The cation ([DMPIm]+) and anion ([NTf2]−) of the ionic liquid were retained by the respective resins, while the neutral impurities passed through.

Desorption: The bound ionic liquid ions were subsequently desorbed from the resins using an appropriate eluent, such as a solution of sodium chloride in methanol (B129727).

Isolation: The pure ionic liquid was then isolated from the eluent, often through a subsequent liquid-liquid extraction step followed by solvent evaporation.

This combined approach allows for the effective separation of the ionic liquid from neutral contaminants and the recovery of the high-purity IL. mdpi.com The study reported product yields of approximately 60% and demonstrated the reusability of the extraction columns. mdpi.com

Table 2: Ion Exchange Resins and Their Role in Ionic Liquid Purification

| Resin Type | Functional Group Example | Mechanism | Target Impurities/Ions | Reference |

|---|---|---|---|---|

| Cation Exchange Resin | Sulfonic acid | Exchanges cations (e.g., H+, Na+) for cationic impurities or the IL cation. | IL cations, metal cations | nih.govmdpi.commdpi.com |

Crystallization Approaches

The purification of this compound via crystallization presents a potent method for achieving high purity levels. Crystallization techniques for ionic liquids (ILs) are adapted from conventional methods for organic compounds, though they must account for the unique physicochemical properties of ILs, such as their viscosity, tendency for supercooling, and potential for polymorphism. ntnu.norsc.orgresearchgate.net The primary approaches include melt crystallization and crystallization from solution.

Melt Crystallization

Melt crystallization is a particularly effective technique for the ultra-purification of ionic liquids and is applicable to industrial scales. ntnu.no The process involves cooling a melt of the ionic liquid in a controlled manner to crystallize a fraction of the material. ntnu.no The strong spatial ordering of molecules in the resulting crystal lattice tends to exclude molecules of different shapes and sizes, leading to high selectivity and purity. ntnu.no For imidazolium-based chlorides, melt crystallization can yield purities exceeding 99.99%. ntnu.no

Key operational parameters that influence the final purity include the crystallization rate, the yield, and the impurity concentration in the initial feed. ntnu.no Slower crystallization rates generally lead to higher purity. ntnu.no A subsequent "sweating" step, where the crystal layer is gently heated to a temperature just below the melting point, can further enhance purity by melting and draining included impurities. ntnu.no However, a significant challenge with many ionic liquids, including imidazolium halides, is their strong supercooling behavior, where they can be cooled far below their melting point without crystallizing, instead forming a glass. ntnu.no Differential Scanning Calorimetry (DSC) experiments on similar compounds like 1-ethyl-3-methylimidazolium (B1214524) chloride show that crystallization may only occur upon heating the sub-cooled, glassy system. ntnu.no

Crystallization from Solution

Crystallization from a solution is another viable route. This method involves dissolving the crude this compound in a suitable co-solvent. The use of a co-solvent can be necessary to lower the system's viscosity and enhance the solubility of starting materials. d-nb.info Crystallization is then induced by changing the conditions, such as by lowering the temperature or by slow evaporation of the solvent. Room temperature ionic liquids have been demonstrated as excellent solvent systems for crystallizing a wide range of substances. d-nb.info The choice of solvent is critical, as it can influence the crystal habit and, in some cases, lead to the formation of different polymorphic forms of the product. rsc.org It has been shown that the crystallization of 1-butyl-3-methylimidazolium chloride from different solutions can yield distinct crystalline polymorphs, which is direct evidence for polymorphism inhibiting easy crystallization in ionic liquids. rsc.org

The following table summarizes key aspects of these crystallization approaches for ionic liquids.

| Crystallization Method | Principle | Advantages | Challenges | Citations |

| Melt Crystallization | Controlled cooling of the molten ionic liquid to form a pure crystalline phase. | High selectivity and potential for ultra-high purity (>99.99%); solvent-free process. | Strong supercooling behavior and glass formation; high viscosity of the melt. | ntnu.no |

| Layer Crystallization | A specific type of melt crystallization where a crystalline layer is formed on a cooled surface. | Good control over crystal growth; allows for sweating to remove impurities. | Requires specialized equipment; efficiency depends on heat transfer. | ntnu.no |

| Solution Crystallization | Dissolving the ionic liquid in a co-solvent and inducing crystallization by changing temperature or concentration. | Can overcome high viscosity; allows for crystallization at lower temperatures. | Requires solvent selection and removal; potential for solvent inclusion in crystals; can induce polymorphism. | d-nb.inforsc.orgnih.gov |

Electrochemical Separation Methods

Electrochemical methods offer a targeted approach to the purification of ionic liquids by leveraging their inherent ionic character. utexas.edumdpi.com These techniques can be particularly effective for removing specific types of impurities that are difficult to eliminate through other means. While distillation is often impractical due to the negligible vapor pressure of ionic liquids, electrochemical separation provides an alternative for achieving high purity. mdpi.comsci-hub.se

One prominent electrochemical-based strategy is the use of stacked cation and anion exchange adsorption-desorption. mdpi.com This method has been successfully demonstrated for the recovery and purification of the structurally related 1,2-dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide. mdpi.com The process involves passing a solution of the crude ionic liquid through separate cation and anion exchange columns.

The general steps are as follows:

Adsorption: The crude this compound, dissolved in a suitable solvent like methanol, is passed through a cation exchange resin, which captures the 1,2-dimethyl-3-propylimidazolium (DMPIm⁺) cations. mdpi.com The eluent is then passed through an anion exchange resin to capture the chloride (Cl⁻) anions. Neutral impurities pass through both columns and are discarded. mdpi.com

Desorption (Elution): The captured ions are then desorbed from their respective resins using an eluent solution. The choice of eluent is critical for efficient recovery. A salt solution, such as sodium chloride in a methanol-water mixture, can be effective, where the eluent ions (Na⁺ and Cl⁻) displace the adsorbed DMPIm⁺ and Cl⁻ ions. mdpi.com

Isolation: The desorbed ionic liquid is collected in the eluent solution. The original ionic liquid must then be isolated from the eluent salt and solvent. This can be achieved through techniques like liquid-liquid extraction (if the ionic liquid is hydrophobic) or solvent evaporation followed by recrystallization. mdpi.com

This method not only purifies the ionic liquid but also allows for its recovery and recycling, which is crucial for reducing costs and environmental impact. mdpi.com The electrochemical stability window of the ionic liquid is a fundamental property relevant to these processes, defining the potential range within which the ionic liquid remains stable without undergoing electrochemical decomposition. sci-hub.semdpi.com

The table below outlines a representative electrochemical separation protocol.

| Step | Action | Purpose | Key Parameters | Citations |

| 1. Adsorption | Pass crude IL solution through sequential cation and anion exchange columns. | To selectively bind the IL's cation and anion, allowing neutral impurities to be washed away. | Resin type, flow rate, solvent choice (e.g., methanol). | mdpi.com |

| 2. Desorption | Elute the columns with a concentrated salt solution (e.g., 0.1 M NaCl in methanol/water). | To displace the bound IL ions from the resins and recover them in the eluent. | Eluent composition and concentration. | mdpi.com |

| 3. Isolation | Remove the eluent solvent (e.g., by rotary evaporation) and separate the IL from the eluent salt. | To obtain the final, purified ionic liquid. | Extraction solvent, recrystallization conditions. | mdpi.com |

Purity Assessment and Contaminant Analysis in Synthetic Products

The purity of this compound is paramount, as even trace impurities can significantly alter its physicochemical properties. acs.orgacs.org A thorough analysis to identify and quantify contaminants is a critical step following synthesis. Impurities typically originate from unreacted starting materials, by-products of side reactions, solvents used during purification, and absorbed water. sci-hub.sersc.org

Common potential contaminants from the synthesis of this compound include the precursors 1,2-dimethylimidazole and 1-chloropropane, as well as water and residual solvents from the work-up stages. sci-hub.seresearchgate.net

A suite of analytical techniques is employed for comprehensive purity assessment. sci-hub.sersc.orgresearchgate.net

Water Content: Due to the hygroscopic nature of many ionic liquids, water is a common and influential impurity. researchgate.net Karl Fischer titration is the standard, highly accurate method for determining water content, capable of detecting levels down to parts per million (ppm). researchgate.netjrwb.de

Inorganic Ions: Residual halide content, often stemming from the synthesis precursors, is a major concern. Ion Chromatography (IC) is a powerful technique for the simultaneous analysis and quantification of various anions, including chloride, with detection limits below 1 ppm. researchgate.net Simpler qualitative tests, like the silver nitrate (B79036) test, can indicate the presence of halides, but quantitative methods are necessary for proper characterization. researchgate.netrsc.org

Structural and Elemental Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure of the ionic liquid and can also be used for purity assessment by identifying signals from impurities. researchgate.netnih.gov Elemental analysis provides the relative amounts of carbon, hydrogen, nitrogen, and chlorine, which should match the theoretical values for the pure compound. nih.gov

The following tables summarize common contaminants and the analytical methods used for their detection.

Table 1: Potential Contaminants in Synthetic this compound

| Contaminant Type | Specific Example(s) | Likely Origin | Citations |

|---|---|---|---|

| Unreacted Precursors | 1,2-Dimethylimidazole | Incomplete quaternization reaction. | sci-hub.seacs.org |

| 1-Chloropropane | Incomplete quaternization reaction. | sci-hub.se | |

| Solvents | Acetonitrile, Dichloromethane, Ethyl Acetate | Work-up and extraction procedures. | sci-hub.seresearchgate.net |

| Water | H₂O | Absorption from the atmosphere (hygroscopicity), aqueous work-up. | acs.orgresearchgate.netresearchgate.net |

| By-products | Other imidazolium species | Side reactions or impurities in starting materials. | sci-hub.se |

Table 2: Analytical Methods for Purity Assessment

| Analytical Method | Target Impurity/Parameter | Typical Detection Limit | Citations |

|---|---|---|---|

| HPLC | Non-volatile organics (e.g., residual imidazoles) | Varies by detector and method. | sci-hub.senih.govjrwb.de |

| Headspace GC-FID | Volatile organics (solvents, amines) | Down to ~0.01 mg/g (hexane equivalents). | jrwb.de |

| Karl Fischer Titration | Water | ~10 µg absolute. | researchgate.netjrwb.de |

| Ion Chromatography (IC) | Halide ions (Cl⁻) | < 1 ppm. | researchgate.netresearchgate.net |

| ¹H NMR Spectroscopy | Structural integrity, organic impurities | Detects impurities at ~0.1-1 mol%. | researchgate.netnih.gov |

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure, intermolecular interactions, and conformational landscape of ionic liquids.

FTIR spectroscopy provides detailed information about the vibrational modes of the constituent functional groups within the 1,2-Dimethyl-3-propylimidazolium cation. Studies on the closely related 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethanesulfonyl)imide salt reveal characteristic vibrational bands for the cation that are also expected for the chloride salt, particularly those associated with the imidazolium (B1220033) ring and the alkyl substituents. ias.ac.in

The high-frequency region of the spectrum is dominated by C-H stretching vibrations from the imidazolium ring, the N-methyl and N-propyl groups, and the C2-methyl group. Specifically, aromatic C-H stretching modes of the imidazolium ring are typically observed above 3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and propyl groups appear in the 2800–3000 cm⁻¹ range. ias.ac.inijcrr.comresearchgate.net The presence of the chloride anion, a strong hydrogen bond acceptor, is expected to influence the vibrations of the imidazolium C-H groups, potentially causing shifts to lower wavenumbers (red shifts) due to cation-anion interactions. fgcu.edu

The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information, including C=C and C=N stretching vibrations of the imidazolium ring, as well as various bending and deformation modes of the alkyl chains. nih.govresearchgate.net

Table 1: Representative FTIR Vibrational Bands for the 1,2-Dimethyl-3-propylimidazolium Cation Data adapted from studies on a related salt, 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethanesulfonyl)imide. ias.ac.in

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3152 | Imidazolium Ring C-H | Stretching (ν) |

| ~2974, 2885 | Propyl & Methyl C-H | Stretching (ν) |

| ~1540, 1462 | Imidazolium Ring C=N, C=C / Alkyl C-H | Stretching/Bending (ν/δ) |

| ~1176 | Ring / C-N Stretch | Stretching (ν) |

Computational studies, combined with experimental Raman spectra, have shown that multiple stable conformers of the 1,2-Dimethyl-3-propylimidazolium cation can exist. ias.ac.in These conformers differ in the orientation of the propyl group relative to the imidazolium ring. Specific low-frequency Raman bands, often found in the 200-800 cm⁻¹ region, are highly sensitive to these conformational changes. mdpi.comdtu.dk The relative intensities of these marker bands can provide information on the population distribution of the different conformers and how this equilibrium is affected by factors such as temperature and pressure. researchgate.net

A key structural feature of 1,2-Dimethyl-3-propylimidazolium is the methylation at the C2 position of the imidazolium ring. In many common imidazolium ionic liquids, this position is occupied by a proton (C2-H), which is known to be the most acidic proton on the ring and a primary site for strong hydrogen bonding with anions. fgcu.eduuzhnu.edu.ua

The substitution of this acidic proton with a methyl group leads to distinct changes in the vibrational spectra. ias.ac.in The most obvious change is the disappearance of the C(2)-H stretching and bending modes. In their place, new bands corresponding to the C-CH₃ stretching and methyl group deformation modes appear. Research indicates that the presence of methylation at the C2 position gives rise to specific marker bands in both Raman and IR spectra, allowing for clear spectroscopic distinction from its C2-H analogue. ias.ac.in For instance, the characteristic in-plane C(2)-H bending vibration, often observed around 1170 cm⁻¹ in 1,3-dialkylimidazolium salts, is absent and replaced by vibrations associated with the C2-methyl group. nih.gov This substitution significantly alters the cation-anion interaction landscape, as the potential for direct hydrogen bonding at the C2 position is eliminated. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Interaction Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material. ucl.ac.uk For ionic liquids, which have negligible vapor pressure, XPS is an invaluable tool for probing the electronic structure at the liquid-vacuum interface and investigating the nature of anion-cation interactions. rsc.orgnih.gov

An XPS experiment involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its specific chemical environment. For 1,2-Dimethyl-3-propylimidazolium chloride, XPS would be used to quantify the surface composition of Carbon (C), Nitrogen (N), and Chlorine (Cl). High-resolution spectra of the C 1s and N 1s regions would reveal multiple peaks corresponding to the different chemical environments of these atoms within the imidazolium cation. researchgate.net For instance, the C 1s spectrum can be deconvoluted into components representing the carbon atom between the two nitrogens (N-C-N), other carbons in the imidazolium ring, and the aliphatic carbons of the methyl and propyl groups. ucl.ac.uk

The binding energies of core electrons are sensitive to the local electrostatic environment. Changes in the N 1s binding energy of the imidazolium cation, for example, can be correlated with the strength of the interaction with the anion. nih.gov The chloride anion is known to be a strongly interacting, coordinating anion. This strong interaction involves a degree of electron density donation from the anion to the cation, which perturbs the ground-state electronic structure. nih.govnih.gov This would be expected to cause a noticeable shift in the N 1s and specific C 1s binding energies of the 1,2-Dimethyl-3-propylimidazolium cation compared to its salts with larger, less coordinating anions like bis(trifluoromethylsulfonyl)amide. rsc.org Therefore, XPS can be used to establish a scale of interaction strength based on these binding energy shifts.

During XPS analysis, the sample is exposed to X-rays, which can sometimes induce chemical changes, such as photoreduction. Some ionic liquids, particularly those containing reducible cations or anions, can exhibit degradation or changes in their surface chemistry under prolonged X-ray irradiation. The stability of this compound under these conditions would be assessed by monitoring the core-level spectra over time. The appearance of new peaks or shifts in existing ones could indicate X-ray-induced chemical modifications. While specific studies on this compound are lacking, the general stability of the imidazolium ring suggests it would be relatively robust, though this must be confirmed experimentally.

Crystal Structure Determination via X-ray Diffraction (where applicable)

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, XRD would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Analysis of Hydrogen Bonding Networks

The nature and extent of hydrogen bonding in this compound are critical to understanding its structure and behavior. The chloride anion (Cl⁻), being a small and effective hydrogen bond acceptor, strongly interacts with the imidazolium cation. The primary hydrogen bond donor sites on the cation are the protons attached to the imidazolium ring.

While direct experimental data on the hydrogen bond geometry of this compound is not extensively documented in dedicated studies, significant insights can be drawn from computational studies and experimental data of closely related imidazolium chlorides. For instance, studies on similar imidazolium-based ionic liquids have shown that the most significant hydrogen bonding interaction occurs between the anion and the protons on the imidazolium ring. researchgate.net

In the case of the 1,2-Dimethyl-3-propylimidazolium cation, the substitution of a methyl group at the C2 position removes the most acidic proton present in many other imidazolium systems (like 1,3-dialkylimidazolium salts). This structural modification fundamentally alters the primary hydrogen bonding sites. Consequently, the hydrogen bonding network in this compound is expected to be dominated by interactions between the chloride anion and the protons at the C4 and C5 positions of the imidazolium ring, as well as with the protons of the alkyl and methyl substituents.

Theoretical studies on similar methylated imidazolium cations indicate that the chloride anion forms multiple, weaker C-H···Cl hydrogen bonds. For the related compound 2,3-dimethyl-1H-imidazol-3-ium chloride, crystallographic data reveals a strong hydrogen bond between the acidic N-H proton and the chloride anion, with a distance of 2.122 Å. nih.gov Weaker hydrogen bonds are also observed between the chloride anion and the aromatic C-H protons. nih.gov Although 1,2-Dimethyl-3-propylimidazolium lacks the highly acidic N-H proton, the principle of multiple weaker interactions with the available C-H protons remains.

Computational studies on 1,3-dimethylimidazolium chloride have explored the interplay between hydrogen bonding and other interactions, identifying various stable ion pair and ion-pair dimer configurations. nih.gov These studies highlight the complexity of the potential energy surface, with multiple arrangements of cations and anions stabilized by a combination of electrostatic and hydrogen bonding forces.

The strength and geometry of these hydrogen bonds can be probed using vibrational spectroscopy (FT-IR and Raman). The C-H stretching vibrations of the imidazolium ring are particularly sensitive to the formation of hydrogen bonds. Upon interaction with the chloride anion, these vibrational modes are expected to show a red shift (a shift to lower wavenumbers), indicating a weakening of the C-H bond due to the interaction. Theoretical calculations on 1-allyl-3-methylimidazolium chloride have been used to assign the vibrational frequencies and understand the effects of cation-anion interactions. nih.gov

Table 1: Anticipated Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor | Interaction Type | Expected Spectroscopic Signature |

| Ring C(4)-H | Cl⁻ | C-H···Cl | Red shift in C-H stretching frequency |

| Ring C(5)-H | Cl⁻ | C-H···Cl | Red shift in C-H stretching frequency |

| Propyl C-H | Cl⁻ | C-H···Cl | Minor shifts in alkyl C-H modes |

| Methyl C-H | Cl⁻ | C-H···Cl | Minor shifts in methyl C-H modes |

Insights into Aromatic Ring Stacking and Inter-ionic Distances

The arrangement of the imidazolium rings relative to one another is another crucial aspect of the structural organization in this compound. Cation-cation π-π stacking is a recognized structural motif in imidazolium-based ionic liquids, although it is often in competition with the formation of hydrogen-bonded networks. nih.govresearchgate.net

The presence of a methyl group at the C2 position can sterically hinder parallel π-π stacking arrangements. In the solid state, the positioning of the cations is often dictated by the need to facilitate optimal hydrogen bonding with the anions, which can preclude significant π-π interactions. nih.gov For instance, in the crystal structure of 2,3-dimethyl-1H-imidazol-3-ium chloride, the imidazolium rings are canted with respect to each other, a configuration that is not conducive to long-range π-π stacking. nih.gov

However, in the liquid state or in specific local environments, transient or offset π-π interactions between the electron-deficient imidazolium rings may still occur. Ab initio molecular dynamics simulations on 1,3-dimethylimidazolium chloride have shown that π⁺-π⁺ interactions can enhance the layering structure of the ionic liquid at interfaces, despite the electrostatic repulsion between the cations. researchgate.net These interactions are a result of a complex balance of forces, including electrostatics, dispersion, and hydrogen bonding.

Table 2: Estimated Inter-ionic Distances and Stacking Parameters for Imidazolium Chlorides (based on related compounds)

| Parameter | Description | Estimated Value/Observation | Reference Compound |

| Cation-Anion Distance | Closest approach of Cl⁻ to the imidazolium ring | ~3.0 - 3.6 Å | 2,3-dimethyl-1H-imidazol-3-ium chloride nih.gov |

| Cation-Cation Arrangement | Relative orientation of imidazolium rings | Likely canted or offset due to steric hindrance and H-bonding | 2,3-dimethyl-1H-imidazol-3-ium chloride nih.gov |

| π-π Stacking | Parallel stacking of imidazolium rings | Generally disfavored in the solid state but can occur transiently in liquid | General Imidazolium ILs nih.govresearchgate.net |

Electrochemical Investigations and Energy Storage Applications

Electrolyte Formulation and Performance in Rechargeable Batteries

[C3C1im]Cl serves as a crucial ionic liquid precursor for creating electrolytes, primarily for aluminum-based and dual-ion battery chemistries. Its primary role is to form a conductive medium that facilitates ion transport between the battery's electrodes.

In the 1980s, early research into rechargeable aluminum batteries identified chloroaluminate ionic liquids as viable electrolytes. sigmaaldrich.com An aluminum/chlorine rechargeable cell was developed that employed an electrolyte based on 1,2-Dimethyl-3-propylimidazolium chloride mixed with aluminum chloride (AlCl₃). sigmaaldrich.comescholarship.org

The combination of this compound and aluminum chloride creates a room-temperature ionic liquid that contains redox-active chloroaluminate anions. sigmaaldrich.com This electrolyte enables the reversible electrochemical processes essential for battery function: the deposition and stripping of aluminum at the anode and the intercalation and deintercalation of chloroaluminate anions at the graphite (B72142) cathode. sigmaaldrich.comescholarship.org In one of the foundational studies, a rechargeable cell using this electrolyte with an aluminum anode and a graphite cathode demonstrated an average discharge voltage of 1.7 V and a maximum charge-storage capacity of 35 mAh g⁻¹ relative to the mass of the graphite. sigmaaldrich.comescholarship.org

Performance of an Early AIB with [C3C1im]Cl/AlCl₃ Electrolyte

| Parameter | Value | Reference |

|---|---|---|

| Average Discharge Voltage | 1.7 V | sigmaaldrich.comescholarship.org |

| Max. Charge-Storage Capacity (Graphite) | 35 mAh g⁻¹ | sigmaaldrich.comescholarship.org |

| Cycle Life | Over 150 cycles | escholarship.orgescholarship.org |

The electrochemical stability window of an electrolyte determines the operational voltage range of a battery. sci-hub.se For chloroaluminate electrolytes like [C3C1im]Cl/AlCl₃, this window must be wide enough to prevent the decomposition of the electrolyte during charging and discharging. sci-hub.se Linear sweep voltammetry (LSV) is a common technique used to determine these electrochemical limits. sci-hub.se Studies on similar imidazolium-based chloroaluminate systems show that the electrochemical window is influenced by the molar ratio of the ionic liquid to AlCl₃ and the nature of the cation. sci-hub.seresearchgate.net The stability of imidazolium (B1220033) cations, like 1,2-Dimethyl-3-propylimidazolium, is a key factor in defining the operational voltage of the battery. sci-hub.se

When this compound is mixed with aluminum chloride, an equilibrium is established between different chloroaluminate anion species. nih.gov The primary species are the tetrachloroaluminate anion (AlCl₄⁻) and the heptachloroaluminate anion (Al₂Cl₇⁻). sigmaaldrich.comnih.gov The molar ratio of AlCl₃ to the imidazolium chloride dictates the acidity of the ionic liquid and the dominant anion. nih.gov

In neutral or basic melts (AlCl₃ mole fraction ≤ 0.5), AlCl₄⁻ is the predominant species.

In acidic melts (AlCl₃ mole fraction > 0.5), Al₂Cl₇⁻ becomes more prevalent. nih.gov

These anions are the primary charge carriers in the electrolyte. nih.gov During battery charging, it is the AlCl₄⁻ anion that is primarily involved in the intercalation process into the graphite cathode. nasa.govacs.org The speciation can be characterized using techniques like Raman spectroscopy, which shows distinct peaks for AlCl₄⁻ (around 348 cm⁻¹) and Al₂Cl₇⁻ (around 312 cm⁻¹). mdpi.com

This process occurs in distinct stages, where a certain number of graphene layers host one layer of intercalated anions. osti.gov Operando X-ray diffraction studies on similar systems have revealed well-defined staging behavior during the intercalation process. osti.gov As more anions are inserted into the graphite, the structure evolves into highly ordered, coordinated stages. osti.gov This intercalation is considered a form of pseudocapacitive charge storage, which contributes to the high-rate capabilities of Al-graphite batteries. nasa.gov However, this process can also lead to mechanical stress and disintegration of the graphite electrode over many cycles, as was observed in early cells where capacity decayed significantly after 100 cycles. sigmaaldrich.com

This compound also finds application as a component in electrolytes for dual-ion batteries (DIBs). sci-hub.seresearchgate.net In this configuration, the electrolyte, typically a [C3C1im]Cl/AlCl₃ mixture, facilitates the intercalation of both cations (DMPI⁺) and anions (AlCl₄⁻) into the negative and positive graphite electrodes, respectively. sci-hub.seresearchgate.net

A DIB fabricated with a 1,2-dimethyl-3-propylimidazolium chloroaluminate ([C3C1im][AlCl₄]) electrolyte and graphite electrodes demonstrated excellent electrochemical performance. researchgate.net It exhibited high discharge voltage plateaus, a significant reversible specific capacity, and high Coulombic efficiency over hundreds of cycles. researchgate.net Research has also explored mixing [C3C1im]Cl/AlCl₃ with other ionic liquids, such as those based on pyrrolidinium (B1226570) or piperidinium (B107235) cations, to further optimize properties like electrochemical stability and Coulombic efficiency. researchgate.nettmu.edu.tw For instance, adding 1-methyl-1-propylpyrrolidinium (B8573862) chloride was shown to improve the Coulombic efficiency from approximately 91% for the pure [C3C1im]Cl/AlCl₃ electrolyte to 96.7%. researchgate.nettmu.edu.tw

Performance Data for a DIB with [C3C1im][AlCl₄] Electrolyte

| Parameter | Value | Reference |

|---|---|---|

| Discharge Voltage Plateaus | 4.2–4.0 V and 3.6–3.1 V | researchgate.net |

| Reversible Specific Capacity | ~80 mAh g⁻¹ at 300 mA g⁻¹ | researchgate.net |

| Coulombic Efficiency | ~97% over 300 cycles | researchgate.net |

| Coulombic Efficiency (with P13Cl additive) | 96.7% | researchgate.nettmu.edu.tw |

Dual-Ion Batteries (DIBs)

Development of Non-Flammable Mixed Ionic Liquid Electrolytes

One area of investigation involves the formulation of non-flammable electrolytes for dual-ion batteries (DIBs) by mixing this compound ([DMPI]Cl) with aluminum chloride (AlCl₃). researchgate.net These chloroaluminate-based ionic liquids can be further modified by the addition of other chloride salts, such as 1-methyl-1-propylpyrrolidinium chloride (P13Cl) or 1-butyl-1-methylpiperidinium chloride (PP14Cl), to create mixed ionic liquid electrolytes. researchgate.net The primary goal of creating these mixtures is to improve key electrolyte properties like electrochemical stability and ionic conductivity, which are crucial for battery performance. researchgate.net The viscosity and conductivity of these mixed electrolytes are critical parameters, as they directly impact the mass transfer rate during electrochemical reactions. researchgate.net For instance, the viscosity of imidazolium-based ionic liquids is influenced by van der Waals forces and hydrogen bonding. researchgate.net In a study, the viscosity and ionic conductivity of various mixtures of [DMPI]Cl/AlCl₃ with P13Cl or PP14Cl were measured at 25°C. The results showed that the addition of the second ionic liquid significantly altered these transport properties.

| Electrolyte Composition (molar ratio) | Viscosity (cP) at 25°C | Ionic Conductivity (mS/cm) at 25°C |

|---|---|---|

| 1.00 [DMPI]Cl | 35.5 | 12.5 |

| 0.82 [DMPI]Cl + 0.18 P13Cl | 37.3 | 11.4 |

| 0.63 [DMPI]Cl + 0.37 P13Cl | 40.2 | 9.8 |

| 0.56 [DMPI]Cl + 0.44 P13Cl | 41.8 | 9.1 |

| 0.82 [DMPI]Cl + 0.18 PP14Cl | 38.9 | 10.7 |

| 0.63 [DMPI]Cl + 0.37 PP14Cl | 43.1 | 8.6 |

Table 1: Viscosity and ionic conductivity of various mixed ionic liquid electrolytes based on [DMPI]Cl/AlCl₃ (1:1 molar ratio) with additions of P13Cl or PP14Cl at 25°C. Data sourced from Lv et al. researchgate.net

Electrochemical Stability and Coulombic Efficiency Enhancement

The electrochemical stability window (ESW) is a key parameter that determines the operational voltage range of an electrolyte. electrochemsci.org For [DMPI]Cl-based electrolytes, particularly in chloroaluminate systems, the electrochemical limits are crucial for their application in high-voltage DIBs. researchgate.net Studies have shown that mixing [DMPI]Cl/AlCl₃ with other ionic liquids like P13Cl or PP14Cl can enhance the electrochemical stability. researchgate.net Linear sweep voltammetry (LSV) has been used to determine the oxidation and reduction limits of these mixed electrolytes. The results indicate that the addition of P13Cl or PP14Cl can widen the electrochemical window compared to the pure [DMPI]Cl/AlCl₃ electrolyte. researchgate.net

This improved stability translates to better performance in battery cycling. In DIBs using graphite electrodes, the coulombic efficiency was observed to increase with the addition of P13Cl to the [DMPI]Cl/AlCl₃ electrolyte. researchgate.net For instance, with the addition of 0.63 molar ratio of P13Cl, the coulombic efficiency of the DIB reached up to 96.7%, a notable improvement from the 91% efficiency of the baseline [DMPI]Cl/AlCl₃ electrolyte. researchgate.net However, this improvement in efficiency was accompanied by a decrease in the specific capacity. researchgate.net

| Electrolyte Composition (molar ratio) | Oxidation Limit (V vs. Al/Al³⁺) | Reduction Limit (V vs. Al/Al³⁺) | Coulombic Efficiency (%) |

|---|---|---|---|

| 1.00 [DMPI]Cl | 2.45 | -1.95 | ~91 |

| 0.63 [DMPI]Cl + 0.37 P13Cl | 2.50 | -2.05 | 96.7 |

| 0.63 [DMPI]Cl + 0.37 PP14Cl | 2.48 | -2.02 | - |

Table 2: Electrochemical stability limits and coulombic efficiency of mixed ionic liquid electrolytes based on [DMPI]Cl/AlCl₃. Data sourced from Lv et al. researchgate.net

Lithium-Ion Batteries

The application of this compound in lithium-ion batteries is an emerging area of research, with a focus on improving interfacial stability and understanding the fundamental role of the electrolyte's constituent ions.

Interfacial Stability Studies with Metallic Lithium Electrodes

The stability of the electrolyte at the interface with the highly reactive lithium metal anode is critical for the safety and cycle life of lithium-based batteries. nih.gov The solid electrolyte interphase (SEI) that forms on the anode surface is largely governed by the decomposition products of the electrolyte. researchgate.net For ionic liquid-based electrolytes, the structure of the cation plays a significant role in this process. The 1,2,3-trialkylated imidazolium structure of the [DMPI]⁺ cation, which lacks the acidic proton at the C(2) position, is designed to have increased reductive stability compared to more common 1,3-dialkylated imidazolium cations. electrochemsci.org

While direct experimental studies on the interfacial stability of [DMPI]Cl with metallic lithium are limited, research on similar systems provides valuable insights. For example, a study on 1,2-dimethyl-3-propylimidazolium iodide ([DMPI]I) as an additive in Li-O₂ batteries demonstrated its ability to form a "self-defensed" SEI layer on the lithium anode. This suggests that the [DMPI]⁺ cation can contribute to the formation of a stable protective layer. Furthermore, computational studies have investigated the intercalation of the [DMPI]⁺ cation into graphite anodes, which is a key process in lithium-ion batteries. electrochemsci.org These studies show that the [DMPI]⁺ cation can stably intercalate between graphite layers, with a parallel orientation being energetically favorable due to strong van der Waals interactions between the imidazolium ring and the graphite. electrochemsci.org

Research on halide-based solid electrolytes has shown that while they possess good oxidation stability, their stability against lithium metal can be a concern, often resulting in a continuously growing interphase resistance. nih.gov Specifically, lithium chloride is known to be thermodynamically unstable at the interface with lithium metal, potentially decomposing. mdpi.comresearchgate.net However, some studies suggest that a thin, in-situ formed LiCl layer can act as a protective layer, suppressing side reactions and enabling stable cycling. researchgate.net

Role of Anion Structure in Lithium Battery Cycling Stability

In imidazolium-based ionic liquids, anions like bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) are often favored due to their plasticizing effect, which can lead to higher ionic conductivity, and their ability to form a stable SEI on the anode. researchgate.net The electrochemical stability window of an ionic liquid is often defined by the oxidation potential of the anion and the reduction potential of the cation. researchgate.net

For chloride-based electrolytes, the situation is complex. While solid lithium chloride exhibits a wide electrochemical window, its reactivity with lithium metal is a known issue. nih.gov In the context of an ionic liquid electrolyte, the chloride anion's interactions with the [DMPI]⁺ cation and the lithium ions in solution will dictate its behavior. The relatively small size and localized charge of the chloride anion can lead to strong ion pairing, which may result in higher viscosity and lower ionic conductivity compared to electrolytes with larger, more charge-delocalized anions like [TFSI]⁻. researchgate.net However, the decomposition of the chloride anion at the anode surface could contribute to the formation of a LiCl-containing SEI. The properties of this SEI, such as its ionic conductivity and mechanical stability, would then be critical for the long-term cycling performance of the battery.

Supercapacitors and Electrochemical Capacitors

The unique properties of ionic liquids, such as their wide electrochemical windows and high thermal stability, make them promising electrolytes for high-performance supercapacitors, also known as electrochemical double-layer capacitors (EDLCs). nih.govmdpi.com

Electrolyte Suitability for Micro-Mesoporous Carbon Electrodes

The performance of an EDLC is highly dependent on the compatibility between the electrolyte ions and the pore structure of the carbon electrodes. nih.gov The size and shape of the electrolyte ions must be suitable for the pores of the electrode material to allow for efficient formation of the electrochemical double layer, which is the basis of charge storage in these devices. nih.gov

Research into the suitability of 1-propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide ([PMMIm][TFSI]), which contains the same cation as [DMPI]Cl, as an electrolyte for EDLCs with micro-mesoporous molybdenum carbide-derived carbon electrodes has been conducted. nih.gov The study found that this ionic liquid could be used as an electrolyte, but its electrochemical stability window was not significantly improved by the methylation at the C(2) position of the imidazolium ring, with electrochemical decomposition beginning at cell potentials of 2.75 V. nih.gov The efficiency of the charge-discharge cycle was found to be dependent on the potential sweep rate, with higher efficiencies observed at faster rates where the system spends less time at high potentials where slow, irreversible faradaic processes can occur. nih.gov

Electrochemical Reaction Mechanisms

The electrochemical behavior of an ionic liquid is fundamentally defined by the redox properties of its constituent cation and anion. For this compound, the electrochemical stability is dictated by the reduction of the 1,2-Dimethyl-3-propylimidazolium cation at the cathodic limit and the oxidation of the chloride anion at the anodic limit.

Voltammetric techniques, particularly cyclic voltammetry (CV), are essential for determining the electrochemical window of an ionic liquid, which is the potential range where it remains electrochemically inert. In the case of this compound, the cation features a methyl group at the C-2 position of the imidazolium ring. This substitution is significant because the hydrogen at this position in many common imidazolium ionic liquids is considered acidic and a point of electrochemical instability. Replacing this hydrogen with a methyl group is expected to enhance the cathodic stability of the cation by preventing the formation of N-heterocyclic carbenes. mdpi.commdpi.com

The anodic limit is determined by the oxidation of the chloride anion. Compared to other anions like bis(trifluoromethylsulfonyl)imide (TFSI) or tetrafluoroborate (B81430) (BF₄), the chloride anion is more susceptible to oxidation, which may result in a narrower anodic window. nih.gov Studies on similar imidazolium-based ionic liquids show that impurities, especially water, can significantly narrow the effective electrochemical window by introducing parasitic reactions. scispace.comrsc.org Therefore, rigorous purification and handling under inert conditions are crucial for obtaining reproducible electrochemical results. scispace.comnih.gov

Table 1: Comparison of Electrochemical Windows for Related Imidazolium-Based Ionic Liquids

| Ionic Liquid | Cathodic Limit (V) | Anodic Limit (V) | Electrochemical Window (V) | Reference Electrode | Source |

| 1-Propyl-2,3-dimethylimidazolium bis(trifluoromethyl)imide (PMMIm(TFSI)) | 0.2 | 5.4 | 5.2 | vs. Li/Li⁺ | mdpi.com |

| 1-Ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (EMIm(BF₄)) | Decomposes at ΔE ≥ 2.75 V in a capacitor cell | Decomposes at ΔE ≥ 2.75 V in a capacitor cell | ~2.75 | N/A | mdpi.com |

| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | -1.7 | 0.8 | 2.5 | vs. Ag/AgCl | mdpi.com |

This table presents data for structurally similar ionic liquids to provide context for the expected electrochemical behavior of this compound.

Chronoamperometry is a key technique for studying the kinetics of electrodeposition processes, such as the deposition of metals from ionic liquid electrolytes. The electrodeposition of indium, a metal important in the semiconductor industry, has been investigated in various chloride-based ionic liquids like 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl). mdpi.com These studies provide a model for understanding how indium could be deposited from a this compound electrolyte.

The process in chloride melts is often complex, involving a multi-step reduction of indium(III) to indium(I), followed by the reduction of indium(I) to metallic indium(0). Chronoamperometric transients can be analyzed to determine the nucleation mechanism. For instance, in AlCl₃/[EMIM]Cl systems, the electrodeposition of aluminum was found to follow a 3D instantaneous nucleation model. researchgate.net Similar analysis for indium deposition would involve stepping the potential to a value where deposition occurs and monitoring the current-time response. The resulting curves help differentiate between instantaneous and progressive nucleation, providing insight into the growth of the metallic film.

Research on palladium electrodeposition in [EMIM]Cl revealed that the process involves the reduction of a PdCl₄²⁻ complex and follows a 3D instantaneous nucleation mechanism under quiescent conditions. researchgate.net

Table 2: Nucleation Parameters for Metal Electrodeposition in a Related Chloride Ionic Liquid

| System | Metal | Nucleation Mechanism | Technique | Source |

| PdCl₂ in [EMIM][Cl] | Palladium | 3D, Instantaneous | Chronoamperometry | researchgate.net |

| AlCl₃/[EMIM]Cl | Aluminum | 3D, Instantaneous | Chronoamperometry | researchgate.net |

This table illustrates typical nucleation mechanisms observed during metal electrodeposition from imidazolium chloride ionic liquids.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the kinetic and transport properties of electrochemical systems. youtube.comnih.govacs.org By applying a small amplitude sinusoidal voltage and measuring the current response over a range of frequencies, one can probe phenomena such as charge transfer resistance, double-layer capacitance, and diffusion.

In the context of this compound, EIS can be used to determine key parameters like ionic conductivity and the diffusion coefficients of electroactive species. Studies on other imidazolium-based ionic liquids have successfully used EIS to characterize the solid electrolyte interphase (SEI) that forms on electrode surfaces, which is critical for battery applications. nih.gov For example, a study on 1-propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide (a compound with a very similar cation) used EIS to investigate its properties for supercapacitor applications. mdpi.com The technique can distinguish between different resistive and capacitive elements within the electrochemical cell, providing a detailed picture of the processes occurring at the electrode-electrolyte interface. researchgate.net

Table 3: Transport Properties of Related Ionic Liquids Determined by EIS and other methods

| Ionic Liquid System | Measured Parameter | Value | Temperature (°C) | Source |

| [EMIM][Cl] with PdCl₂ | Diffusion Coefficient of PdCl₄²⁻ | Not specified | 100 | researchgate.net |

| HGPEs with [BMIM]Cl | Ionic Conductivity | 1.63 × 10⁻³ S cm⁻¹ | Room Temp. | researchgate.net |

| [HEMIm][BF₄] in Acetonitrile | Ionic Conductivity | 11.2 mS cm⁻¹ | Room Temp. | kaist.ac.kr |

This table provides examples of transport properties measured in similar ionic liquid systems, highlighting the utility of EIS.

Electrocatalysis Using this compound Systems

Ionic liquids can serve as media for various electrocatalytic reactions. The catalytic activity can stem from the ionic liquid itself or from nanoparticles dispersed within it. In the case of chloride-containing ionic liquids, the chloride anion itself can play a role in the reaction mechanism.

For instance, studies on the electrocatalytic reduction of CO₂ have been performed in imidazolium-based ionic liquids. It was found that CO₂ electroreduction on platinum nanoparticles showed activity in ionic liquids like 1-butyl-1,2-dimethylimidazolium bis(trifluoromethylsulfonyl)imide ([C4m2im][NTf2]), suggesting that the C-2 position is not necessarily the key site for this reaction. scispace.comnih.gov

Furthermore, research into the electrochemical oxidation of 1-butyl-3-methylimidazolium chloride demonstrated that the process can be used for water treatment. The degradation of the imidazolium cation occurred indirectly via electrochemically generated reactive species. On "non-active" electrodes like boron-doped diamond (BDD), the oxidation is mediated by hydroxyl radicals (•OH), while the presence of chloride leads to the formation of active chlorine species (Cl₂, HClO, ClO⁻), which also contribute to the oxidation process. This highlights a direct electrocatalytic role for the chloride anion in the system.

Applications As Solvents and Reaction Media in Advanced Chemical Synthesis

Utilization as Green Solvents in Organic Reactions

As a green solvent, 1,2-Dimethyl-3-propylimidazolium chloride offers a safer alternative to conventional volatile organic compounds (VOCs). Its non-volatile nature significantly reduces air pollution and exposure risks for researchers. While specific quantitative data on reaction efficiency enhancement for a wide range of organic reactions using this particular ionic liquid is not extensively documented in publicly available literature, the general properties of imidazolium-based ionic liquids suggest a positive impact.

Imidazolium (B1220033) chlorides are known for their exceptional ability to dissolve a wide range of materials, including both organic and inorganic compounds. A notable application of similar imidazolium chloride ionic liquids is the dissolution of cellulose (B213188), a capability that is crucial for the processing of biomass. While direct studies on the solubility of various substrates in this compound are limited, the known behavior of its structural analogs, such as 1-butyl-3-methylimidazolium chloride, suggests a strong potential for dissolving complex carbohydrates and other polymers. The dissolution mechanism is understood to involve the disruption of the extensive hydrogen-bonding networks present in such macromolecules by the ions of the ionic liquid.

Catalytic Applications

Beyond its role as a solvent, this compound and its derivatives exhibit significant catalytic activity in various synthetic transformations.

Ionic liquids can act as catalysts, often due to their ability to activate substrates or reagents. While specific examples of this compound acting as a primary catalyst are not well-documented, related imidazolium salts have shown catalytic prowess. For example, functionalized imidazolium chlorides have been employed as catalysts in multicomponent reactions. One study on 1,3-bis(carboxymethyl)imidazolium chloride demonstrated its effectiveness in the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones. nih.gov This suggests that the imidazolium core, with appropriate functionalization, can be an active catalytic center.

The field of organocatalysis, which utilizes small organic molecules as catalysts, has found a fertile ground in ionic liquids. The imidazolium cation itself can participate in catalytic cycles. Although specific research on the organocatalytic applications of this compound is scarce, the general principles of imidazolium-based organocatalysis are well-established. For instance, N-heterocyclic carbenes (NHCs), which can be generated in situ from imidazolium salts, are powerful organocatalysts for a variety of transformations, including benzoin (B196080) condensations and Stetter reactions.

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, ionic liquids are often immobilized on solid supports to create heterogeneous catalysts. A study detailed the synthesis of CuO nanoparticles supported on 1-methyl-3-(3-(trimethoxysilyl) propyl) imidazolium chloride, creating a novel and efficient heterogeneous nanocatalyst. researchgate.net This system was successfully applied to the selective ring-opening of epoxides. researchgate.net Such supported ionic liquid phase (SILP) catalysts combine the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. researchgate.netresearchgate.netmdpi.com This approach highlights a promising avenue for the application of this compound in creating robust and recyclable catalytic systems.

The following table provides a summary of related imidazolium salts and their documented catalytic applications, offering a perspective on the potential roles of this compound.

| Imidazolium Salt Derivative | Reaction | Role | Reference |

| 1,3-Bis(carboxymethyl)imidazolium Chloride | Biginelli Reaction | Catalyst | nih.gov |

| 1-methyl-3-(3-(trimethoxysilyl) propyl) imidazolium chloride on CuO | Ring-opening of epoxides | Heterogeneous Catalyst Support | researchgate.net |

Lewis Acid Catalysis Facilitated by Ionic Liquid Systems

The ionic liquid this compound, often abbreviated as [DMPrIm]Cl, can serve as a component in the formation of Lewis acidic ionic liquids. These specialized ionic liquids are typically created by combining a halide-based ionic liquid, such as [DMPrIm]Cl, with a metal halide that functions as a Lewis acid (e.g., aluminum chloride, AlCl₃, or ferric chloride, FeCl₃). mdpi.comresearchgate.net The resulting mixture contains complex chloroanions like [AlCl₄]⁻, [Al₂Cl₇]⁻, or [FeCl₄]⁻, which impart Lewis acidity to the medium. mdpi.com

The degree of Lewis acidity in these systems is highly tunable and depends on the molar fraction of the metal halide added. mdpi.com For instance, in chloroaluminate(III) ionic liquids, compositions with a molar fraction of AlCl₃ greater than 0.5 are considered Lewis acidic due to the prevalence of the Al₂Cl₇⁻ anion. mdpi.comresearchgate.net This tunability allows for the optimization of catalytic activity for specific chemical reactions.

These Lewis acidic systems derived from imidazolium chlorides are effective catalysts for a variety of classic organic reactions. Friedel-Crafts reactions, which involve the alkylation or acylation of aromatic compounds, are prime examples. mdpi.com The Lewis acidic anion activates the alkyl or acyl halide, facilitating the electrophilic aromatic substitution. mdpi.com The ionic liquid not only acts as the catalyst but also as the solvent, simplifying the reaction setup and potentially improving reaction rates and selectivity. Studies on similar imidazolium-based chloroferrate(III) and chlorozincate(II) systems have demonstrated their utility in synthesizing valuable chemical intermediates like diphenylmethane (B89790) and benzophenone. mdpi.com

While specific research detailing the performance of this compound itself as the base for these Lewis acidic systems is not extensively documented in the provided results, the principles established for analogous imidazolium chlorides like 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) are directly applicable. mdpi.comresearchgate.net The synthesis involves mixing [DMPrIm]Cl with a metal halide, creating a medium whose catalytic properties can be tailored for specific synthetic challenges, such as dimerization, alkylation, and acylation reactions. mdpi.com

Biomass Processing and Pretreatment

Imidazolium-based ionic liquids are recognized for their effectiveness in biomass pretreatment, a critical step in the biorefinery process for producing biofuels and bio-based chemicals from non-edible lignocellulosic feedstocks. nih.gov These ionic liquids can dissolve entire lignocellulosic structures, including cellulose, hemicellulose, and lignin (B12514952), thereby breaking down the recalcitrant plant cell wall matrix. unl.pt This dissolution process makes the individual biopolymers more accessible for subsequent conversion steps. dtic.mil The ionic liquid this compound shares the fundamental structural features of other effective imidazolium salts used for this purpose.